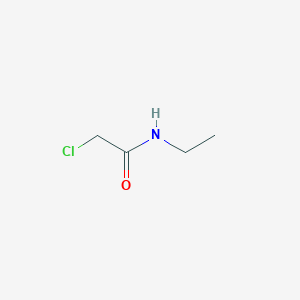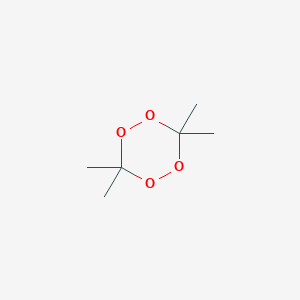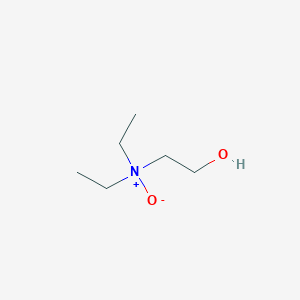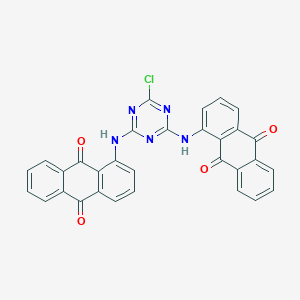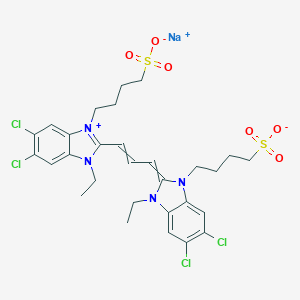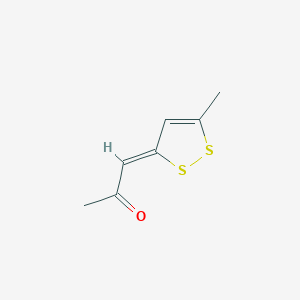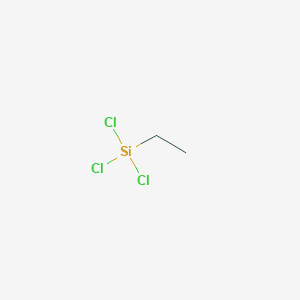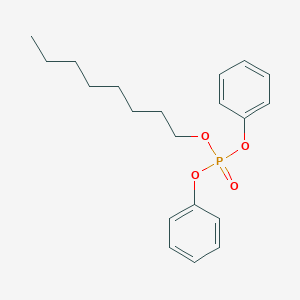
Nickel diisobutyldithiocarbamate
描述
Nickel diisobutyldithiocarbamate is a chemical compound used in the synthesis of polymers . It is insoluble in water but soluble in organic solvents like toluene . It forms micron-sized particles that are insoluble in most polar solvents, such as water, but dissolve well in non-polar solvents like hexane .
Molecular Structure Analysis
The molecular formula of Nickel diisobutyldithiocarbamate is C18H36N2NiS4 . It has a molecular weight of 467.45 . A study has shown that nickel (II) and zinc (II) diisobutyldithiocarbamates have unique structural organizations .Chemical Reactions Analysis
While specific chemical reactions involving Nickel diisobutyldithiocarbamate are not available, it’s known that nickel catalyzes a host of chemical reactions in a general method . Nickel complexes with dithiocarbamates have been found to be useful in various areas, especially in biomedical fields .Physical And Chemical Properties Analysis
Nickel diisobutyldithiocarbamate has a boiling point of approximately 441.63°C . It is a hard silver-white metal, which forms cubic crystals. It is malleable, ductile, and has superior strength and corrosion resistance .科学研究应用
Spectroscopic Properties and Structural Organization : The structural organization and spectroscopic properties of nickel(II) diisobutyldithiocarbamate have been analyzed using EPR, NMR spectroscopy, and X-ray diffraction. These studies provide insights into the molecular structure and behavior of this compound (Ivanov et al., 2005).
Steric and Electronic Effects : Research on planar nickel(II) complexes with diisobutyldithiocarbamate explores the steric and electronic effects on the coordination sphere. This contributes to understanding the physical and chemical properties of such complexes (Bhaskaran et al., 2008).
Characterization of Complexes : Studies have characterized nickel(II) benzylisopropyldithiocarbamate complexes, providing valuable data for future applications in coordination chemistry (Pastorek et al., 1999).
Toxicity and Environmental Impact : The toxicity and developmental defects caused by nickel nanoparticles, including those related to nickel diisobutyldithiocarbamate, have been investigated, emphasizing the environmental and health impacts of these materials (Ispas et al., 2009).
Medical Applications : Sodium diethyldithiocarbamate, a related compound, has been used in the treatment of nickel carbonyl poisoning, highlighting the medical relevance of dithiocarbamate compounds (Sunderman Fw, 1990).
Synthesis and Structural Analysis : Research on the synthesis and spectroscopic characterization of bis(N-alkyldithiocarbamato)nickel(II) complexes contributes to our understanding of the chemical synthesis and molecular structure of these compounds (Bajia & Mishra, 2011).
Applications in Energy Storage : Studies on nickel bis(dicarbollide) as a redox shuttle for dye-sensitized solar cells and its efficacy in energy conversion demonstrate potential applications in renewable energy technologies (Li et al., 2010).
Catalytic Applications : The role of nickel compounds, including nickel diisobutyldithiocarbamate, in catalysis, is explored, highlighting their importance in chemical transformations and industrial processes (Lin & Power, 2017).
Analytical Chemistry Applications : Techniques for analyzing nickel in biological samples using atomic absorption spectrometry have been developed, showcasing the utility of nickel compounds in analytical chemistry (Andersen et al., 1978).
Applications in Polymer Science : The role of nickel dibutyldithiocarbamate in polypropylene films, particularly its energy transfer behavior, has been studied, indicating its significance in materials science and polymer chemistry (Guillory & Becker, 1974).
安全和危害
未来方向
属性
IUPAC Name |
N,N-bis(2-methylpropyl)carbamodithioate;nickel(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H19NS2.Ni/c2*1-7(2)5-10(9(11)12)6-8(3)4;/h2*7-8H,5-6H2,1-4H3,(H,11,12);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBUXHNUQAZVSS-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=S)[S-].CC(C)CN(CC(C)C)C(=S)[S-].[Ni+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36N2NiS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50934689 | |
| Record name | Nickel(2+) bis[bis(2-methylpropyl)carbamodithioate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50934689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nickel diisobutyldithiocarbamate | |
CAS RN |
15317-78-9 | |
| Record name | (SP-4-1)-Bis[N,N-bis(2-methylpropyl)carbamodithioato-κS,κS′]nickel | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15317-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nickel diisobutyldithiocarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015317789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nickel, bis[N,N-bis(2-methylpropyl)carbamodithioato-.kappa.S,.kappa.S']-, (SP-4-1)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nickel(2+) bis[bis(2-methylpropyl)carbamodithioate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50934689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(diisobutyldithiocarbamato)nickel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.761 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




